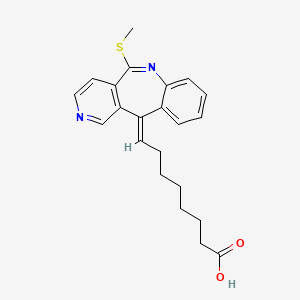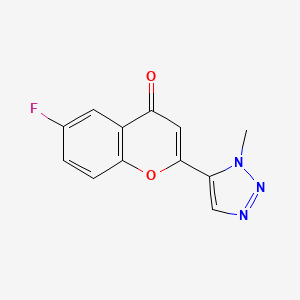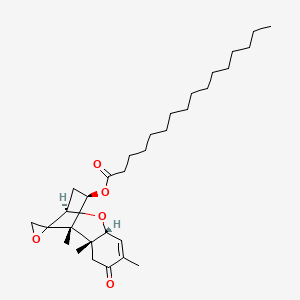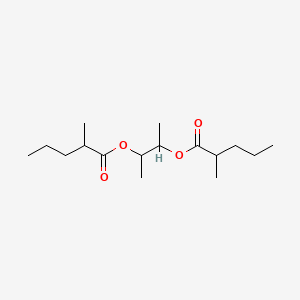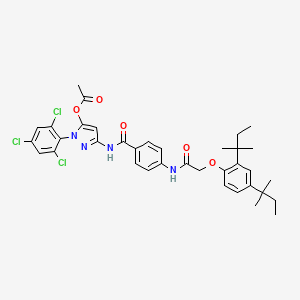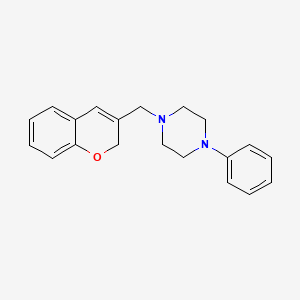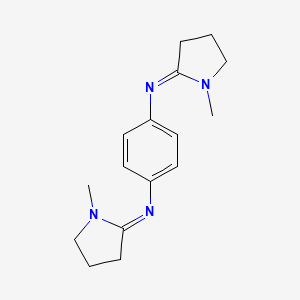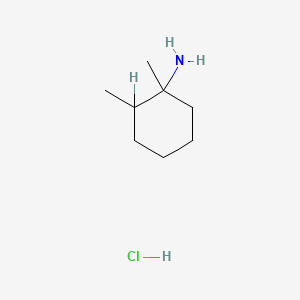
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid and contains an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-ethoxyphenol with benzoic acid derivatives in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed in biological systems to release the active benzoic acid derivative, which can then interact with enzymes or receptors. The compound may also undergo metabolic transformations that enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-ethoxyphenyl ester: Lacks the aminocarbonyl group, making it less reactive in certain biological systems.
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-methoxyphenyl ester: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-ethoxyphenyl ester is unique due to the presence of both the aminocarbonyl and ethoxy groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
88599-72-8 |
|---|---|
Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
(4-ethoxyphenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C16H15NO5/c1-2-20-11-7-9-12(10-8-11)21-15(18)13-5-3-4-6-14(13)22-16(17)19/h3-10H,2H2,1H3,(H2,17,19) |
InChI Key |
JNTODINSBSEXBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


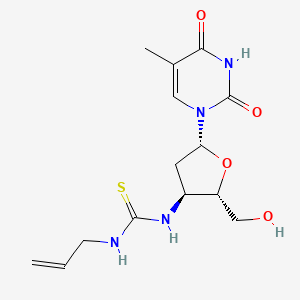

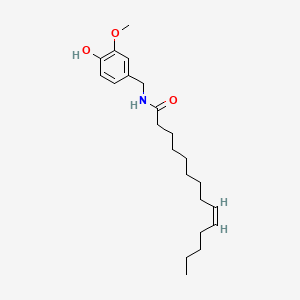
![2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-(4-phenylpiperazin-1-yl)ethyl]-1-propan-2-ylbenzo[e]benzimidazole](/img/structure/B12720503.png)
